molecular formula C11H13NO B1363882 2-Pyrrolidin-1-ylbenzaldehyde CAS No. 58028-74-3

2-Pyrrolidin-1-ylbenzaldehyde

Cat. No. B1363882
CAS RN: 58028-74-3
M. Wt: 175.23 g/mol
InChI Key: QJHUKBIDTDKVSL-UHFFFAOYSA-N
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Description

2-Pyrrolidin-1-ylbenzaldehyde is a compound with the molecular formula C11H13NO . It is also known by other names such as 2-Pyrrolidinobenzaldehyde, 2-(Pyrrolidin-1-yl)benzaldehyde, and 2-(1-Pyrrolidinyl)benzaldehyde .


Molecular Structure Analysis

The molecular structure of 2-Pyrrolidin-1-ylbenzaldehyde includes a five-membered pyrrolidine ring attached to a benzaldehyde group . The InChI string representation of its structure is InChI=1S/C11H13NO/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-12/h1-2,5-6,9H,3-4,7-8H2 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Pyrrolidin-1-ylbenzaldehyde are not detailed in the available literature, pyrrolidine compounds are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .


Physical And Chemical Properties Analysis

2-Pyrrolidin-1-ylbenzaldehyde has a molecular weight of 175.23 g/mol . It has a computed XLogP3-AA value of 2, indicating its lipophilicity . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 2 rotatable bonds . Its exact mass and monoisotopic mass are both 175.099714038 g/mol . Its topological polar surface area is 20.3 Ų .

Scientific Research Applications

Metal-Free Synthesis of Inden-1-ones

Research led by Liu et al. (2021) highlights a metal-free approach to synthesize inden-1-ones from 2-alkynylbenzaldehydes, mediated by pyrrolidine. This method operates under mild conditions, efficiently cleaving the C═O bond and forming new C-C and C═O bonds. The process demonstrates both step- and atom-economy and includes aza-Petasis-Ferrier rearrangement of an intermediate 1-amino-3-methylene-dihydroisobenzofuran (Liu et al., 2021).

Diastereoselective Synthesis of Pyrrolidines

Carson and Kerr (2005) developed a Yb(OTf)3 catalyzed three-component reaction for synthesizing pyrrolidines. They used aldehydes, amines, and 1,1-cyclopropanediesters, achieving high diastereoselectivity and yielding pyrrolidines with a cis relationship between the 2- and 5-positions (Carson & Kerr, 2005).

Synthesis of Fullerene Pyrrolidine Compounds

Shi-jin Chu (2008) synthesized 2-(3-hydroxyphenyl)[60] fullerene pyrrolidine via a 1,3-dipolar cycloaddition reaction, using fullerene (C60) and azomethine ylide. This synthesis demonstrated a high yield and good thermal stability of the product (Chu Shi-jin, 2008).

Study of Piezoelectric Properties

Research by Zhang et al. (2010) involved the synthesis of a compound using 2-naphthol, 2-hydroxybenzaldehyde, and tetrahydropyrrole. The resultant compound showed piezoelectric properties and was characterized by X-ray single crystal diffraction and IR, indicating potential applications in material science (Zhang et al., 2010).

Future Directions

Pyrrolidine compounds, including 2-Pyrrolidin-1-ylbenzaldehyde, continue to be of great interest in drug discovery due to their versatility and the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-12/h1-2,5-6,9H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHUKBIDTDKVSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366547
Record name 2-pyrrolidin-1-ylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58028-74-3
Record name 2-pyrrolidin-1-ylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyrrolidin-1-yl)benzaldehyde
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